molecular formula C9H9BO2 B11754862 7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol

7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B11754862
M. Wt: 159.98 g/mol
InChI Key: DIQMCXHQSDHNRF-UHFFFAOYSA-N
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Description

7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is a compound that belongs to the class of benzoxaboroles. These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring. This structural feature imparts unique chemical and biological properties to benzoxaboroles, making them of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted benzene derivative with a boronic acid or boronate ester in the presence of a catalyst. The reaction conditions often include solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of vinyl-substituted derivatives.

Scientific Research Applications

7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Benzoxaboroles, including this compound, have shown potential as therapeutic agents due to their ability to inhibit specific enzymes.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with molecular targets such as enzymes. The boron atom in the compound can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the catalytic activity of enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: A benzoxaborole used as a topical treatment for atopic dermatitis.

    Tavaborole: Another benzoxaborole used as an antifungal agent.

Uniqueness

7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its vinyl group, which imparts distinct chemical reactivity compared to other benzoxaboroles. This feature allows for the synthesis of a wide range of derivatives and enhances its versatility in various applications.

Properties

Molecular Formula

C9H9BO2

Molecular Weight

159.98 g/mol

IUPAC Name

7-ethenyl-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C9H9BO2/c1-2-7-4-3-5-8-6-12-10(11)9(7)8/h2-5,11H,1,6H2

InChI Key

DIQMCXHQSDHNRF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2C=C)O

Origin of Product

United States

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